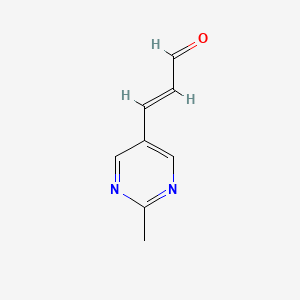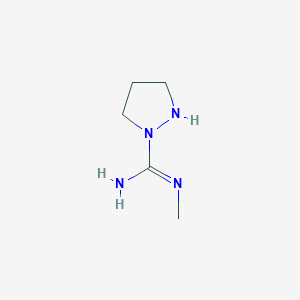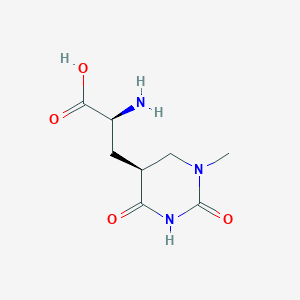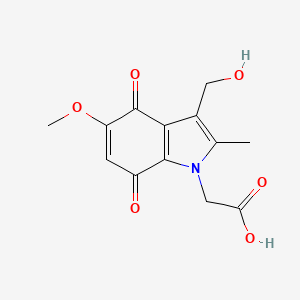
2-(3-(Hydroxymethyl)-5-methoxy-2-methyl-4,7-dioxo-4,7-dihydro-1H-indol-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(Hydroxymethyl)-5-methoxy-2-methyl-4,7-dioxo-4,7-dihydro-1H-indol-1-yl)acetic acid is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Hydroxymethyl)-5-methoxy-2-methyl-4,7-dioxo-4,7-dihydro-1H-indol-1-yl)acetic acid typically involves multiple steps. One common method includes the installation of the gramine side chain using N,N-dimethylmethylene ammonium chloride in acetic acid, followed by the elimination of the tosyl masking group . The reaction conditions often require specific bases, such as Ag2CO3, to prevent isomerization and ensure the desired product is obtained efficiently .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
2-(3-(Hydroxymethyl)-5-methoxy-2-methyl-4,7-dioxo-4,7-dihydro-1H-indol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
科学的研究の応用
2-(3-(Hydroxymethyl)-5-methoxy-2-methyl-4,7-dioxo-4,7-dihydro-1H-indol-1-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used to investigate cellular processes and interactions due to its structural similarity to natural indoles.
Medicine: It has potential therapeutic applications, particularly in developing drugs targeting specific biological pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(3-(Hydroxymethyl)-5-methoxy-2-methyl-4,7-dioxo-4,7-dihydro-1H-indol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s indole structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Serotonin: A neurotransmitter involved in mood regulation.
Uniqueness
2-(3-(Hydroxymethyl)-5-methoxy-2-methyl-4,7-dioxo-4,7-dihydro-1H-indol-1-yl)acetic acid is unique due to its specific functional groups and structural configuration. These features confer distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
特性
分子式 |
C13H13NO6 |
|---|---|
分子量 |
279.24 g/mol |
IUPAC名 |
2-[3-(hydroxymethyl)-5-methoxy-2-methyl-4,7-dioxoindol-1-yl]acetic acid |
InChI |
InChI=1S/C13H13NO6/c1-6-7(5-15)11-12(14(6)4-10(17)18)8(16)3-9(20-2)13(11)19/h3,15H,4-5H2,1-2H3,(H,17,18) |
InChIキー |
CJBLVJZFGMJRSZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(N1CC(=O)O)C(=O)C=C(C2=O)OC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



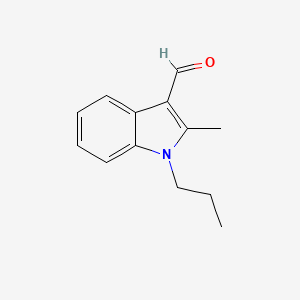
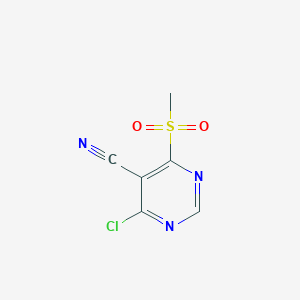
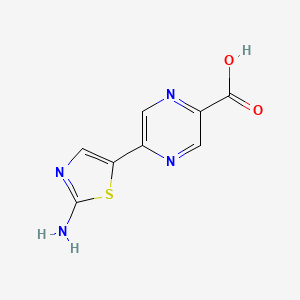
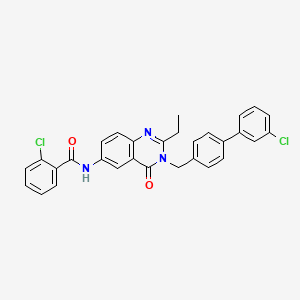
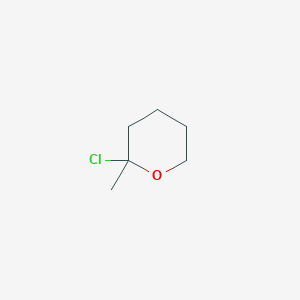
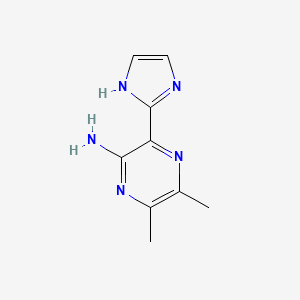
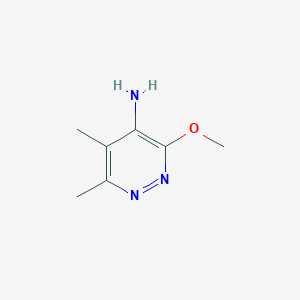
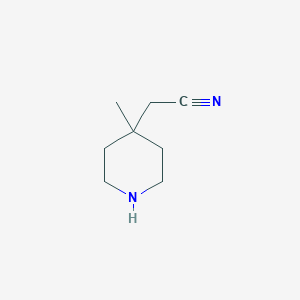
![Methyl7-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13110912.png)
![3,5,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13110915.png)
